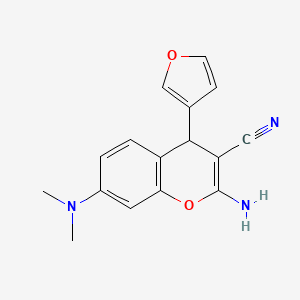
2-amino-7-(dimethylamino)-4-(3-furyl)-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-7-(dimethylamino)-4-(3-furyl)-4H-chromene-3-carbonitrile, also known as DMF-DABCO or DAF-2, is a fluorescent probe commonly used in scientific research to detect reactive nitrogen species (RNS) and nitric oxide (NO) in biological systems. This compound has gained significant attention due to its unique properties and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 2-amino-7-(dimethylamino)-4-(3-furyl)-4H-chromene-3-carbonitrile involves the reaction between the probe and RNS or NO, resulting in the formation of a fluorescent product. The fluorescence intensity of the product is proportional to the concentration of RNS or NO in the biological system. This mechanism allows for the detection and quantification of these species in real-time, providing valuable insights into their role in biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with the production or metabolism of RNS or NO, nor does it affect cellular viability or function. This makes this compound a safe and reliable tool for studying these reactive species in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-amino-7-(dimethylamino)-4-(3-furyl)-4H-chromene-3-carbonitrile in lab experiments include its sensitivity, specificity, and ease of use. It can be used in a variety of biological systems, including cells, tissues, and organs, and can detect RNS and NO in real-time. However, this compound has some limitations, including its potential for photobleaching and the need for specialized equipment to measure fluorescence intensity accurately.
Zukünftige Richtungen
There are several future directions for the use of 2-amino-7-(dimethylamino)-4-(3-furyl)-4H-chromene-3-carbonitrile in scientific research. These include the development of new probes with improved sensitivity and specificity for detecting RNS and NO, the application of this compound in the diagnosis and treatment of diseases related to RNS and NO, and the use of this compound in the development of new drugs targeting these reactive species. Additionally, this compound can be used in the study of other reactive species, such as reactive oxygen species (ROS), providing new insights into their role in biological processes.
Synthesemethoden
The synthesis of 2-amino-7-(dimethylamino)-4-(3-furyl)-4H-chromene-3-carbonitrile involves the reaction between 4-hydroxycoumarin, 3-furoic acid, and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction is catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) and results in the formation of this compound as a yellow crystalline solid. This synthesis method is relatively simple and efficient, making this compound readily available for use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-amino-7-(dimethylamino)-4-(3-furyl)-4H-chromene-3-carbonitrile has been widely used in scientific research to detect RNS and NO in biological systems. These reactive species play a crucial role in various physiological and pathological processes, including inflammation, oxidative stress, and immune response. This compound has been used to study the production and distribution of RNS and NO in different cell types, tissues, and organs. It has also been used to investigate the role of these species in disease progression and therapeutic interventions.
Eigenschaften
IUPAC Name |
2-amino-7-(dimethylamino)-4-(furan-3-yl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19(2)11-3-4-12-14(7-11)21-16(18)13(8-17)15(12)10-5-6-20-9-10/h3-7,9,15H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYLARRMMIGEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[(6-methyl-2-pyridinyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B6027734.png)
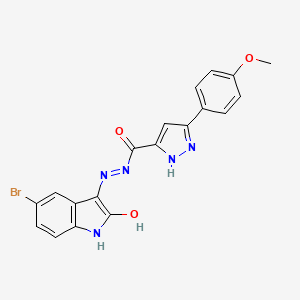
![2-(1-(2-fluorobenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6027751.png)
![2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6027773.png)
![3-ethyl-4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6027776.png)
![2-[4-(2,4-dimethylbenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6027777.png)
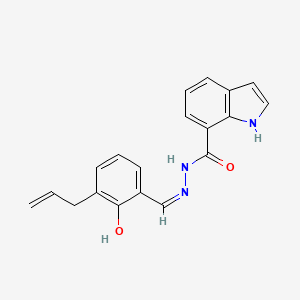
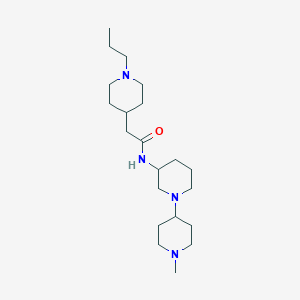
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-methyl-1,3-oxazole-4-carboxamide trifluoroacetate](/img/structure/B6027802.png)
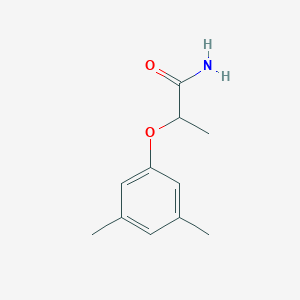
![1-(3-{1-[(2-chloro-6-fluorophenyl)acetyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B6027817.png)
![4-chloro-1-methyl-N-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6027821.png)

![1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione](/img/structure/B6027844.png)